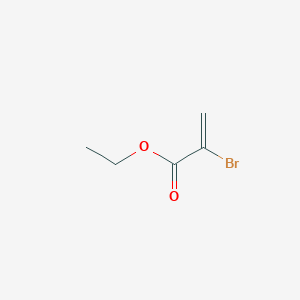

Ethyl 2-bromoacrylate

Vue d'ensemble

Description

Ethyl 2-bromoacrylate (EBA) is an organic compound belonging to the class of bromoacrylates. It is a colorless, volatile liquid with a pungent odor. It is used in a variety of applications, including as a reagent in organic synthesis, as a curing agent for polymers, and as a catalyst in the production of pharmaceuticals. In recent years, it has been increasingly studied for its potential use in scientific research applications.

Applications De Recherche Scientifique

Synthesis of Hydrophilic Hyperbranched Polymers

Ethyl 2-bromoacrylate is used in the synthesis of hydrophilic hyperbranched polymers (HBPs) through controlled radical branching polymerization (CRBP). These polymers have applications in drug delivery systems due to their ability to form complex macromolecular architectures that can encapsulate active pharmaceutical ingredients .

Polymer-Protein Hybrids

The compound is instrumental in creating hyperbranched polymer-protein hybrids (HB-PPH). These hybrids are significant in biomedical research for targeted drug delivery and as scaffolds for tissue engineering .

Electrophile in Organometallic Compounds

In organometallic chemistry, ethyl 2-bromoacrylate acts as an electrophile. It reacts with various organometallic compounds to synthesize α-methylene lactones and lactams, which are valuable in the synthesis of biologically active molecules .

Polymerization of Functionalized Acrylic Monomers

This compound is also employed in the polymerization of functionalized acrylic monomers. This process is crucial for creating specialized acrylic materials with specific properties for coatings, adhesives, and sealants .

Advanced Material Synthesis

Ethyl 2-bromoacrylate is used to synthesize advanced materials with controlled topology. This includes the development of materials with predetermined molecular weight, narrow molecular weight distribution, and specific functional properties, which are essential in creating high-performance materials for various industrial applications .

Synthesis of Linear-Hyperbranched Block Copolymers

The compound enables the synthesis of linear-hyperbranched block copolymers. These copolymers combine the properties of linear and branched polymers, offering unique characteristics such as lower viscosity and higher solubility, which are beneficial in applications like paint formulations and drug delivery systems .

Propriétés

IUPAC Name |

ethyl 2-bromoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDOJQCUOURTPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00969840 | |

| Record name | Ethyl 2-bromoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromoacrylate | |

CAS RN |

5459-35-8 | |

| Record name | 5459-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-bromoprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of ethyl 2-bromoacrylate in polymer chemistry?

A1: Ethyl 2-bromoacrylate serves as a versatile building block in polymer synthesis, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). It can be used as a monomer to create polymers with pendant bromine groups, which act as initiation sites for further polymerization. For example, researchers synthesized comb-like poly(methyl methacrylate) using poly(ethyl 2-bromoacrylate) as a macroinitiator via ATRP. [] Similarly, poly(ethyl acrylate)-g-poly(methyl methacrylate) was synthesized using poly(ethyl acrylate-co-ethyl 2-bromoacrylate) as the macroinitiator. [] These examples highlight the utility of ethyl 2-bromoacrylate in creating well-defined graft copolymers.

Q2: How is ethyl 2-bromoacrylate utilized in organic synthesis?

A2: Ethyl 2-bromoacrylate is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. Highly reactive zinc, generated electrochemically, can transform ethyl 2-bromoacrylate into its corresponding organozinc compound. This organozinc species readily undergoes palladium-catalyzed cross-coupling reactions with various aryl iodides, affording ethyl 2-arylpropenoates in high yields. [, , , ] This approach offers an effective pathway to synthesize precursors for various non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, naproxen, and ketoprofen. [, , ]

Q3: Are there any challenges associated with using ethyl 2-bromoacrylate in enantioselective synthesis?

A3: Yes, utilizing ethyl 2-bromoacrylate in enantioselective synthesis presents challenges due to its susceptibility to racemization. During the synthesis of (R)- and (S)-enantiomers of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, a significant degree of racemization was observed. [] This racemization, estimated at around 34-46%, is attributed to the dehydrobromination of enantiopure ethyl 2,3-dibromopropionate, a precursor to ethyl 2-bromoacrylate. [] This highlights the need for careful optimization and alternative strategies to mitigate racemization when employing ethyl 2-bromoacrylate in enantioselective reactions.

Q4: What analytical techniques are employed to characterize compounds derived from ethyl 2-bromoacrylate?

A4: Several analytical techniques are used to characterize compounds synthesized using ethyl 2-bromoacrylate. These include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1267865.png)

![Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate](/img/structure/B1267874.png)

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)